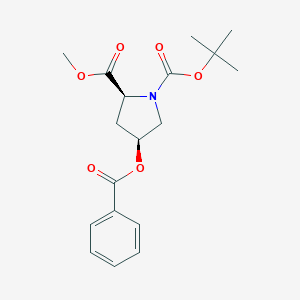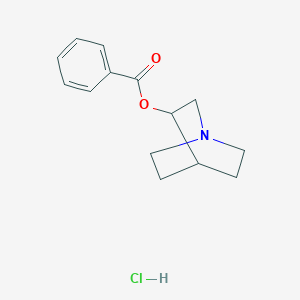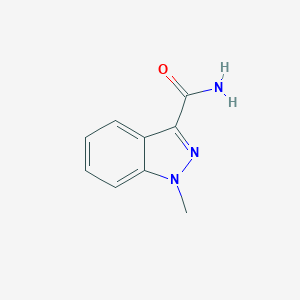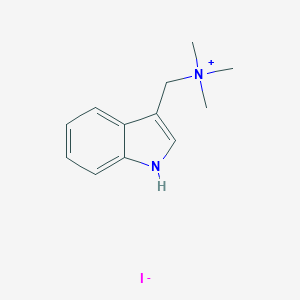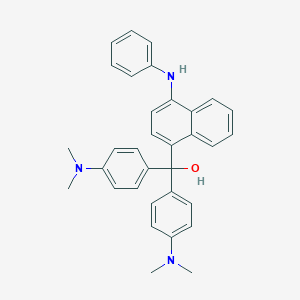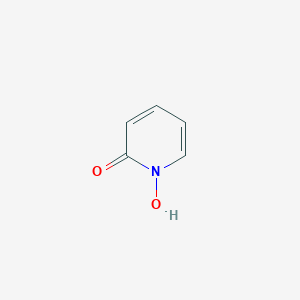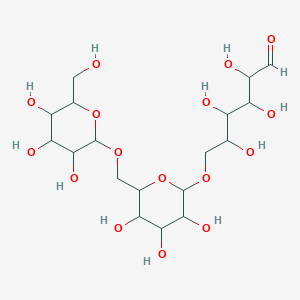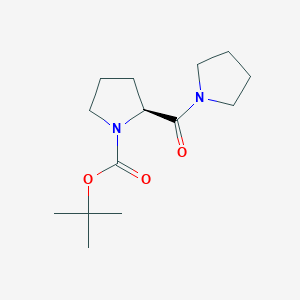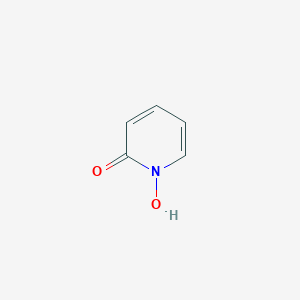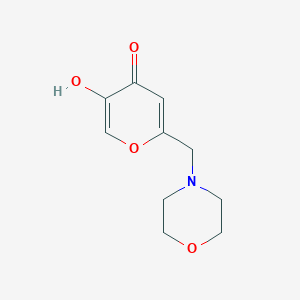
5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
Übersicht
Beschreibung
The compound “5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. They are found in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 5-Hydroxy-2-(hetarylthio)methyl-4H-pyran-4-ones, have been synthesized by reacting 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Pyrano[3,2-b]pyrans, structurally related to 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, have been identified as significant for their wide-ranging biological activities. These compounds are crucial in medicinal chemistry, benefiting from their applications in the food industry, cosmetics, and chemical sectors. The synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans using substrates like kojic acid, which is closely related to the compound , has seen extensive development due to their vast applications in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).
Photochemical Properties
- Research into novel photochemically bifunctional compounds, including those derived from ortho-hydroxy-substituted aromatic aldehydes, has led to the synthesis of compounds displaying photochromic properties and luminescence. These findings indicate potential applications in the development of new materials with unique optical characteristics (Shienok, Ivashina, Kol’tsova, & Zaichenko, 2008).
Chemical Reactivity and Applications
- The compound and its derivatives have been explored for their reactivity in synthetic chemistry, offering pathways to various heterocyclic structures. An efficient method for preparing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole showcases the adaptability and utility of morpholinomethyl groups in synthesizing biologically relevant molecules (Alexakos & Wardrop, 2019).
Vasorelaxant Agents
- Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and identified as a new class of vasorelaxant agents. These compounds underline the therapeutic potential of morpholinomethyl derivatives in vascular health, showcasing significant vasodilation properties (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).
Antimicrobial Evaluation
- Fused pyran derivatives bearing 2-morpholinoquinoline nucleus have been synthesized and evaluated for their antimicrobial properties, indicating the potential of such compounds in the development of new antimicrobial agents. This research highlights the importance of structural modification in enhancing biological activity (Makawana, Mungra, Patel, & Patel, 2011).
Eigenschaften
IUPAC Name |
5-hydroxy-2-(morpholin-4-ylmethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJGXVZXRIYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391410 | |
| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |
CAS RN |
152368-17-7 | |
| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)
